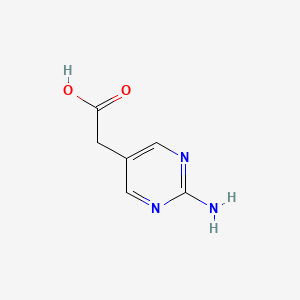

2-(2-Aminopyrimidin-5-yl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7N3O2 |

|---|---|

Molecular Weight |

153.14 g/mol |

IUPAC Name |

2-(2-aminopyrimidin-5-yl)acetic acid |

InChI |

InChI=1S/C6H7N3O2/c7-6-8-2-4(3-9-6)1-5(10)11/h2-3H,1H2,(H,10,11)(H2,7,8,9) |

InChI Key |

RHPNSIKQOSXFEA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=N1)N)CC(=O)O |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 2 2 Aminopyrimidin 5 Yl Acetic Acid and Its Precursors

Retrosynthetic Analysis and Key Intermediate Synthesis

A retrosynthetic analysis of 2-(2-aminopyrimidin-5-yl)acetic acid reveals several potential disconnection points. The most logical approaches involve either the formation of the pyrimidine (B1678525) ring from acyclic precursors already bearing the C5-acetic acid moiety or a precursor thereof, or the introduction of the acetic acid side chain onto a pre-formed 2-aminopyrimidine (B69317) ring.

Synthesis of Pyrimidine-5-yl Precursors

The synthesis of appropriately substituted pyrimidine-5-yl precursors is a cornerstone for the successful construction of the target molecule. A variety of precursors can be envisaged, with halogenated pyrimidines being particularly versatile intermediates for cross-coupling reactions. For instance, 2-amino-5-bromopyrimidine (B17363) or 2-amino-5-iodopyrimidine (B74693) serve as excellent starting materials for the introduction of the acetic acid side chain via palladium-catalyzed coupling reactions.

The synthesis of 2-aminopyrimidines can be achieved through the condensation of guanidine (B92328) with a suitable three-carbon synthon. For example, the reaction of guanidine with mucochloric acid can lead to the formation of a pyrimidine ring, which after subsequent chemical modifications, can yield the desired 2-aminopyrimidine core. google.com Another common method involves the condensation of chalcones with guanidine hydrochloride in an alkaline medium to furnish substituted pyrimidines. jocpr.com

Derivatization of 2-Aminopyrimidine Frameworks

The 2-aminopyrimidine scaffold allows for a range of derivatization strategies to introduce functionality at the C5 position. Modern synthetic methods, such as decarboxylative cross-coupling reactions, offer a powerful tool for this purpose. Starting from 2-aminopyrimidine-5-carboxylic acids, which are accessible through various routes, a palladium/silver-based catalytic system can be employed to introduce diverse substituents at the C5 position by coupling with aryl iodides, alkenes, bromoalkynes, and azoles. researchgate.net This approach provides a versatile platform for creating a library of C5-functionalized 2-aminopyrimidines.

Direct Synthetic Routes to this compound

Direct synthetic routes aim to construct the target molecule in a more convergent manner, either by forming the pyrimidine ring with the acetic acid side chain already in place or by introducing it in a single step onto the pyrimidine core.

Condensation Reactions in the Formation of the Pyrimidine Ring

The classical and most widely used method for the synthesis of the pyrimidine ring involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, such as guanidine. bu.edu.eg To directly obtain a precursor for this compound, one could envision a 1,3-dicarbonyl compound that already contains a protected or precursor form of the acetic acid moiety at the central carbon. The reaction of guanidine with β-ketoesters, diketones, or α,β-unsaturated carbonyl compounds are well-established methods for the synthesis of 2-aminopyrimidines. jocpr.com

For instance, the cyclocondensation of diaryl propenones with guanidine carbonate is a known method for preparing 4,6-diaryl pyrimidines. jocpr.com By analogy, a suitably substituted propenone with a precursor to the acetic acid group at the 2-position could be a viable starting material.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Guanidine | Mucochloric Acid | 2-Aminopyrimidine derivative | google.com |

| Guanidine Hydrochloride | Chalcones | Substituted 2-Aminopyrimidines | jocpr.com |

| Guanidine | β-ketoesters, diketones, α,β – unsaturated carbonyl compounds | 2-Aminopyrimidines | jocpr.com |

| Guanidine Carbonate | Diaryl propenones | 4,6-Diaryl pyrimidines | jocpr.com |

Introduction of the Acetic Acid Side Chain

The introduction of the acetic acid side chain onto a pre-formed 2-aminopyrimidine ring is a key transformation. Several modern catalytic methods can be employed for this purpose.

The Heck reaction represents a powerful tool for C-C bond formation. The palladium-catalyzed coupling of a 2-amino-5-halopyrimidine with an acrylate (B77674) ester, such as ethyl acrylate, would yield an intermediate that, upon reduction of the double bond and hydrolysis of the ester, would provide the target this compound. researchgate.netresearchgate.net

Direct carboxylation of the C5-H bond of 2-aminopyrimidine would be the most atom-economical route. While the direct carboxylation of C-H bonds is a challenging transformation due to the high stability of CO2, research into catalytic methods for this purpose is an active area. virginia.edu The development of a suitable catalyst could enable the direct conversion of 2-aminopyrimidine to 2-aminopyrimidine-5-carboxylic acid, which could then be further elaborated to the target acetic acid derivative.

| Reaction | Substrate | Reagent | Product | Reference |

| Heck Reaction | 2-Amino-5-halopyrimidine | Ethyl acrylate | Precursor to this compound | researchgate.netresearchgate.net |

| Direct Carboxylation | 2-Aminopyrimidine | CO2 | 2-Aminopyrimidine-5-carboxylic acid | virginia.edu |

Functional Group Interconversions on Pyrimidine Systems

Once a suitable functional group is installed at the C5 position of the 2-aminopyrimidine ring, it can be converted into the acetic acid moiety through a series of functional group interconversions. For example, a C5-formyl group can be converted to the corresponding cinnamate (B1238496) ester via a Wittig reaction, followed by reduction of the double bond. A C5-cyano group can be hydrolyzed to the carboxylic acid, although this may require harsh conditions. Alternatively, a C5-acetyl group could potentially be converted to the acetic acid via a haloform reaction.

Advanced Synthetic Approaches and Reaction Conditions

The synthesis of complex heterocyclic molecules like this compound necessitates advanced methodologies to ensure efficiency, selectivity, and sustainability. Modern synthetic chemistry offers a toolbox of catalytic systems, stereoselective strategies, and green principles applicable to the construction of this target compound.

Catalytic Methods in Synthesis

Catalysis is fundamental to modern organic synthesis, offering pathways to pyrimidine derivatives with improved yields and milder reaction conditions. For the synthesis of the 2-aminopyrimidine core, the Pinner synthesis is a classical and effective method, involving the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, such as guanidine. mdpi.com

Advanced catalytic approaches could involve:

Metal-Catalyzed Cross-Coupling: A plausible strategy for introducing the acetic acid moiety involves starting with a halogenated 2-aminopyrimidine, such as 2-amino-5-bromopyrimidine. This precursor could then undergo a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, or Sonogashira coupling) with a suitable two-carbon building block.

Heterogeneous Nanocatalysts: Recent research has demonstrated the use of novel heterogeneous nanocatalysts for the efficient synthesis of related nitrogen-containing heterocycles like 2-amino-3-cyanopyridine (B104079) derivatives. nih.gov These catalysts, which can be recycled and reused, offer advantages in terms of environmental friendliness and process efficiency, often enabling reactions under solvent-free conditions. nih.gov

Phase Transfer Catalysis (PTC): In reactions involving multiple phases, such as the functionalization of a pyrimidine ring with nucleophiles, phase transfer catalysts can significantly enhance reaction rates. Catalysts like tetrabutylammonium (B224687) iodide (TBAI) have been shown to be effective in facilitating C-N bond formation in related pyrimidine syntheses.

Stereoselective Synthesis of this compound Enantiomers

A critical point of analysis regarding this compound is its molecular structure. The compound is achiral, meaning it does not have a stereocenter and therefore does not exist as a pair of enantiomers. It is superimposable on its mirror image.

Therefore, the concept of stereoselective synthesis to produce a single enantiomer is not applicable to the parent compound itself. However, stereoselectivity would become a crucial consideration for the synthesis of chiral derivatives of this molecule. For instance, if a substituent were introduced at the alpha-carbon of the acetic acid side chain (forming, for example, 2-(2-aminopyrimidin-5-yl)propanoic acid), a chiral center would be created.

The synthesis of such chiral derivatives could employ several stereoselective strategies:

Use of Chiral Auxiliaries: A chiral auxiliary could be attached to the acetic acid precursor, directing the stereochemical outcome of a key bond-forming reaction before being cleaved to yield the enantiomerically enriched product.

Asymmetric Catalysis: A chiral catalyst could be used to control the formation of the stereocenter, a highly efficient method for generating enantiomerically pure compounds.

Enzymatic Resolution: A racemic mixture of a chiral derivative could be subjected to an enzyme that selectively reacts with one enantiomer, allowing for the separation of the two.

While these methods are powerful, they apply to hypothetical chiral analogs rather than to this compound itself.

Solvent-Free and Green Chemistry Principles in Synthesis

Green chemistry principles are increasingly integral to pharmaceutical and chemical manufacturing, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. The synthesis of pyrimidine derivatives has been a fertile ground for the application of these principles. rasayanjournal.co.in

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. oup.com A one-pot, solvent-free synthesis of 2-(substituted amino)pyrimidines has been successfully demonstrated by reacting substituted guanidines with β-dicarbonyls under microwave conditions. oup.com This approach avoids the use of volatile organic solvents and can be performed without a catalyst. oup.commdpi.com

Solvent-Free and Multicomponent Reactions (MCRs): Many modern synthetic protocols for pyrimidines and related heterocycles are designed to be performed without a solvent. mdpi.comrsc.orgsciforum.net These reactions often involve heating a mixture of the neat reactants. mdpi.com Multicomponent reactions, where three or more reactants combine in a single step to form the product, are particularly aligned with green chemistry goals by reducing the number of synthetic steps and purification stages. mdpi.comnih.gov

The table below summarizes reaction conditions used in various green synthetic approaches for 2-aminopyrimidine and related structures, which could be adapted for the target compound.

| Methodology | Reactants | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted, Solvent-Free | Substituted Guanidines + β-Diketones | Microwave Irradiation (450W), Catalyst-Free | Rapid, clean, one-pot synthesis | oup.com |

| Solvent-Free Fusion | 2-Amino-4,6-dichloropyrimidine + Amines | 80–90 °C, Triethylamine | Catalyst-free, good to excellent yields | mdpi.com |

| Multicomponent, Solvent-Free | 2-Aminopyridines + Triethyl orthoformate + Primary Amines | Heating at 100 °C for 3h | Short reaction time, good yields | mdpi.comsciforum.net |

| Microwave-Assisted, Water Solvent | α-Azidovinylketones + Urea | Microwave Irradiation in Water | Eco-friendly solvent, high conversion | researchgate.net |

Purification and Isolation Techniques for Synthesized Forms of the Compound

The effective purification and isolation of the final product are as critical as the synthetic strategy itself. For this compound, a combination of standard and advanced techniques would be necessary to achieve high purity. The amphoteric nature of the molecule, containing both a basic amino group and an acidic carboxylic acid group, informs the selection of appropriate methods.

Standard Techniques:

Crystallization: This is a primary method for purifying solid organic compounds. After synthesis, the crude product can be dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. The final product is then isolated by filtration. mdpi.com

Column Chromatography: Silica (B1680970) gel column chromatography is widely used for the purification of organic compounds. sciforum.net A solvent system (eluent) is chosen to move the components of the crude mixture through the silica gel at different rates. For a polar molecule like this compound, a polar eluent system such as ethyl acetate/methanol or dichloromethane/methanol would likely be employed.

Advanced Techniques:

Ion-Exchange (IEX) Chromatography: This technique is exceptionally well-suited for purifying amino acids and other charged molecules. nih.govrsc.orgnih.gov The crude product, dissolved in a suitable buffer, is passed through a column containing a solid resin with charged functional groups.

Cation-Exchange: At a pH below its isoelectric point, the molecule will have a net positive charge and bind to a negatively charged cation-exchange resin.

Anion-Exchange: At a pH above its isoelectric point, the molecule will have a net negative charge and bind to a positively charged anion-exchange resin. Impurities can be washed away, and the pure compound can then be eluted by changing the pH or increasing the salt concentration of the buffer. rsc.org This method can be highly effective for removing inorganic salts and other charged impurities. nih.gov

The following table compares the applicability of different purification techniques for this compound.

| Technique | Principle of Separation | Applicability for Target Compound | Advantages | Disadvantages |

|---|---|---|---|---|

| Crystallization | Differential solubility | High; suitable for final purification of solid product. | Can yield very high purity; scalable. | Requires finding a suitable solvent system; potential for product loss in mother liquor. |

| Column Chromatography | Differential adsorption on a solid phase (e.g., silica) | High; effective for removing non-polar and moderately polar impurities. | Versatile; good resolution for many mixtures. | Can be solvent-intensive; may be difficult to separate from highly polar impurities. |

| Ion-Exchange Chromatography | Reversible binding to a charged resin based on the molecule's net charge | Excellent; ideal for separating the amphoteric product from charged and non-charged impurities. | Highly selective for charged molecules; effective for desalting. nih.govrsc.org | Requires buffered mobile phases; can be more complex to set up than standard chromatography. |

Chemical Reactivity and Transformation Mechanisms of 2 2 Aminopyrimidin 5 Yl Acetic Acid

Reactivity of the Pyrimidine (B1678525) Ring System

The pyrimidine core of 2-(2-Aminopyrimidin-5-yl)acetic acid is a π-deficient heteroaromatic system, which significantly influences its susceptibility to attack by various reagents.

Electrophilic aromatic substitution (EAS) reactions on the pyrimidine ring are generally challenging due to the electron-withdrawing nature of the two nitrogen atoms, which deactivates the ring towards electrophilic attack. researchgate.net However, the presence of the electron-donating amino group at the C2 position can partially mitigate this deactivation, directing electrophiles to specific positions on the ring. The C5 position is the most likely site for electrophilic attack due to the activating effect of the 2-amino group. Despite this, harsh reaction conditions are often required for EAS to occur on pyrimidine systems. researchgate.net

| Reaction Type | Reactivity | Directing Effect of 2-Amino Group | Typical Conditions |

| Nitration | Low | C5-position | H₂SO₄/HNO₃ |

| Halogenation | Low | C5-position | Halogen with Lewis acid |

| Friedel-Crafts | Very Low | C5-position | AlCl₃ with acyl/alkyl halide |

The electron-deficient character of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly nucleophilic aromatic substitution (SNAr). mdpi.comresearchgate.net This reactivity is enhanced by the presence of good leaving groups, such as halogens, on the ring. While this compound does not possess a leaving group, its derivatives, such as halogenated analogues, would be expected to undergo SNAr readily. researchgate.netresearchgate.netnih.govmdpi.com The 2-amino group can also influence the regioselectivity of nucleophilic attack on substituted pyrimidines. thieme-connect.de

Ring transformation reactions, initiated by nucleophilic attack, are also a possibility for pyrimidine derivatives, often leading to the formation of other heterocyclic systems. These transformations typically require more forcing conditions and the presence of specific substituents on the ring.

The presence of both an amino group on the pyrimidine ring and a carboxylic acid group in the side chain allows for the possibility of intramolecular cyclization reactions. semanticscholar.orgresearchgate.net Depending on the reaction conditions, different fused heterocyclic systems can be synthesized. For instance, dehydration could lead to the formation of a lactam, creating a fused pyrimido-pyrrolidinone system. Such cyclizations can be promoted by acid or base catalysis or by the use of coupling agents.

| Cyclization Product | Reaction Conditions | Resulting Ring System |

| Lactam Formation | Heat, dehydrating agent | Pyrimido[4,5-c]pyrrol-6(7H)-one |

| Pictet-Spengler type reaction | With an aldehyde | Tetrahydropyrimido[4,5-c]pyridine derivative |

Reactions at the Acetic Acid Functional Group

The acetic acid moiety of this compound undergoes the typical reactions of a carboxylic acid, although the reactivity can be influenced by the electronic properties of the pyrimidine ring.

The carboxylic acid group can be readily converted to its corresponding esters and amides through various established methods. nih.govrug.nlmasterorganicchemistry.comorganic-chemistry.orgnih.gov Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common method for ester synthesis. masterorganicchemistry.com Alternatively, the carboxylic acid can be activated with reagents such as thionyl chloride or carbodiimides to facilitate esterification or amidation under milder conditions. The 2-amino group on the pyrimidine ring could potentially compete with an external amine nucleophile during amidation, leading to side products if not properly controlled.

| Reaction | Reagents | Product |

| Esterification | R-OH, H⁺ | 2-(2-Aminopyrimidin-5-yl)acetate ester |

| Amidation | R-NH₂, coupling agent | 2-(2-Aminopyrimidin-5-yl)acetamide |

Decarboxylation of this compound to yield 2-amino-5-methylpyrimidine can be achieved under certain conditions. nih.govorganic-chemistry.orgscience.govresearchgate.net The stability of the resulting carbanion or radical intermediate is a key factor in the ease of decarboxylation. The pyrimidine ring can stabilize an adjacent negative charge, potentially facilitating the removal of carbon dioxide. Furthermore, palladium-catalyzed decarboxylative cross-coupling reactions have been reported for 2-aminopyrimidine-5-carboxylic acids, a closely related structure. researchgate.net This suggests that this compound could also serve as a substrate in similar transformations, allowing for the introduction of various substituents at the 5-position of the pyrimidine ring upon decarboxylation.

| Process | Conditions | Outcome |

| Thermal Decarboxylation | High temperature | Formation of 2-amino-5-methylpyrimidine |

| Decarboxylative Coupling | Pd catalyst, coupling partner | C-C or C-X bond formation at the 5-position |

Reductions and Oxidations at the Carboxylic Acid

The carboxylic acid moiety of this compound is susceptible to various reduction and oxidation reactions, characteristic of arylacetic acids. The specific reactivity can be influenced by the electron-withdrawing nature of the pyrimidine ring and the presence of the amino group.

Reductions: The direct reduction of the carboxylic acid group to a primary alcohol, yielding 2-(2-aminopyrimidin-5-yl)ethanol, is a challenging transformation that typically requires powerful reducing agents. Standard reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. docbrown.info More potent agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent are required to achieve this conversion. docbrown.infochemistrysteps.com The reaction proceeds through the formation of a carboxylate salt, followed by nucleophilic attack of a hydride ion. chemistrysteps.com

Alternatively, catalytic methods like hydrosilylation offer a milder approach. For instance, manganese carbonyl complexes have been shown to catalyze the reduction of various aryl and alkyl carboxylic acids to their corresponding alcohols using silanes like phenylsilane. nih.gov Biocatalytic methods, using microorganisms such as Saccharomyces racemosum, have also been employed for the reduction of arylacetic acids in aqueous media, demonstrating a green chemistry approach to this transformation. polimi.it

Oxidations: The methylene (B1212753) bridge in arylacetic acids is a key site for oxidative transformations. Oxidative decarboxylation is a prominent reaction pathway for this class of compounds. chemrevlett.com Depending on the reagents and conditions, this can lead to different products. For example, treatment of arylacetic acids with an iodine-promoted system using dimethyl sulfoxide (B87167) (DMSO) as both the solvent and oxidant can result in dehomologative oxidation, yielding the corresponding aryl carboxylic acid (in this case, 2-aminopyrimidine-5-carboxylic acid) with the loss of one carbon atom. acs.orgacs.orgsemanticscholar.orgresearchgate.net Other oxidative systems, including those catalyzed by metals like copper or employing photoredox catalysts, can lead to the formation of aryl aldehydes or ketones. chemrevlett.com

Furthermore, the carboxylic acid group can be completely removed through decarboxylation reactions. Palladium-catalyzed decarboxylative cross-coupling reactions provide a method to replace the carboxylic acid function with other substituents, such as aryl, alkenyl, or alkynyl groups, thereby offering a versatile route for the functionalization of the pyrimidine C5-position. researchgate.net

Table 1: Summary of Potential Reduction and Oxidation Reactions

| Reaction Type | Reagent/Catalyst | Product | Reference |

|---|---|---|---|

| Reduction | Lithium aluminum hydride (LiAlH₄) | 2-(2-Aminopyrimidin-5-yl)ethanol | docbrown.infochemistrysteps.com |

| Reduction | Manganese(I) catalyst / Phenylsilane | 2-(2-Aminopyrimidin-5-yl)ethanol | nih.gov |

| Oxidative Decarboxylation | Iodine / DMSO | 2-Aminopyrimidine-5-carboxylic acid | acs.orgacs.org |

| Decarboxylative Cross-Coupling | Palladium / Silver catalyst | 5-Substituted-2-aminopyrimidines | researchgate.net |

Reactivity of the Amino Group

The exocyclic amino group at the C2 position of the pyrimidine ring is a key functional handle, exhibiting nucleophilic character that allows for a variety of substitution and condensation reactions.

Acylation: The 2-amino group readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. Kinetic studies on related aminopyridines suggest that acetylation occurs directly at the exocyclic amino nitrogen. publish.csiro.au However, the reaction can be complicated by the possibility of N,N-diacylation, particularly in the presence of strong bases like triethylamine. semanticscholar.org The formation of the diacyl product is thought to proceed through the formation of an amide anion, which then attacks a second molecule of the acylating agent. To favor the desired monoacylated product, weaker bases such as pyridine (B92270) can be employed, which are not strong enough to deprotonate the initially formed amide, thus preventing the second acylation step. semanticscholar.org

Alkylation: The amino group can also be alkylated, though the reaction can be complex due to the presence of multiple nucleophilic nitrogen atoms in the pyrimidine ring. Direct alkylation often occurs preferentially on the more basic ring nitrogen atoms. publish.csiro.au However, specific methods have been developed for N-alkylation of the exocyclic amino group. Reductive alkylation, which involves the condensation of the amine with an aldehyde or ketone to form a Schiff base intermediate, followed by reduction (e.g., with formic acid), is an effective method for preparing N-monosubstituted 2-aminopyrimidines. researchgate.net More recent methods utilize N-aminopyridinium salts as ammonia (B1221849) surrogates, which can be arylated and subsequently alkylated in a controlled, self-limiting manner to afford secondary amines. chemrxiv.org

Table 2: Representative Acylation and Alkylation Reactions of the 2-Amino Group

| Reaction Type | Reagent(s) | Key Condition(s) | Product Type | Reference |

|---|---|---|---|---|

| Monoacylation | Benzoyl chloride, Pyridine | Weak base | N-Benzoyl-2-aminopyrimidine derivative | semanticscholar.org |

| Diacylation | Benzoyl chloride, Triethylamine | Strong base | N,N-Dibenzoyl-2-aminopyrimidine derivative | semanticscholar.org |

| Reductive Alkylation | Aldehyde, Formic acid | Reflux | N-Alkyl-2-aminopyrimidine derivative | researchgate.net |

The nucleophilic 2-amino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones. youtube.com The initial step typically involves the nucleophilic attack of the amino group on the carbonyl carbon, leading to a carbinolamine intermediate. Subsequent dehydration yields an imine, commonly known as a Schiff base. researchgate.net

The reactivity of the resulting imine can lead to further transformations. For instance, in reactions with o-vanillin, the initially formed imine can react with a second molecule of 2-aminopyrimidine (B69317) to form a stable aminal product. nih.gov This highlights the dual role of the 2-aminopyrimidine scaffold, which can act as a nucleophile both to form the initial Schiff base and to react with it. semanticscholar.org

Intermolecular and Intramolecular Reaction Pathways

The interplay of the amino, pyrimidine, and carboxylic acid groups facilitates complex intramolecular and intermolecular interactions, governing the compound's structure, stability, and reactivity.

This compound can exist in different tautomeric forms due to proton migration. The most significant equilibrium is the amino-imino tautomerism involving the exocyclic amino group and the ring nitrogen atoms. rsc.org Spectroscopic and computational studies on 2-aminopyrimidine and related compounds like 2-aminopurine (B61359) show that the amino form is generally the most stable tautomer in solution and in the solid state. researchgate.neted.ac.uk However, the imino tautomer, where a proton has migrated from the amino group to a ring nitrogen, can be accessed, particularly in the excited state. acs.org

The presence of the acetic acid side chain introduces the possibility of proton transfer between the carboxylic acid group and the basic nitrogen atoms of the pyrimidine ring. Studies on the analogous 2-aminopyridine (B139424)/acetic acid complex reveal that a double proton-transfer can occur in the excited state. acs.orgacs.org This process is proposed to be stepwise: an initial, very rapid proton transfer from the acetic acid's hydroxyl group to the pyridine ring nitrogen, followed by a second proton transfer from the amino group to the acetate's carbonyl oxygen. acs.org This dynamic process can significantly influence the photophysical properties of the molecule.

The presence of multiple hydrogen bond donors (the amino -NH₂ and carboxylic -OH groups) and acceptors (the two ring nitrogens and the carboxylic carbonyl oxygen) allows this compound to form extensive and robust hydrogen bonding networks. nih.govresearchgate.net

Crystal structure analyses of co-crystals formed between 2-aminopyrimidine and various carboxylic acids reveal predictable and hierarchical hydrogen bonding patterns. psu.edu The strongest interaction is typically the O-H···N bond between the carboxylic acid proton and a pyrimidine ring nitrogen. This often leads to the formation of a cyclic heterodimer, which is a highly stable supramolecular synthon. psu.edu The remaining hydrogen bond donors and acceptors (the N-H protons and the carbonyl oxygen) then engage in further interactions, often forming N-H···O or N-H···N bonds, leading to the assembly of tapes, sheets, or three-dimensional networks. mdpi.comresearchgate.net These intermolecular hydrogen bonds are crucial in determining the solid-state structure and properties of the compound. nih.gov Theoretical studies on 2-aminopyridine derivatives in solution also show that intermolecular hydrogen bonds are strengthened in the electronically excited state. nih.gov

Table 3: Common Hydrogen Bond Motifs in Aminopyrimidine-Carboxylic Acid Systems

| Donor | Acceptor | Motif Description | Reference |

|---|---|---|---|

| Carboxylic acid O-H | Pyrimidine Ring N | Forms a strong, primary interaction, often leading to a cyclic heterodimer. | psu.edu |

| Amino N-H | Carboxylic acid C=O | Secondary interaction contributing to the heterodimer or linking dimers together. | researchgate.net |

| Amino N-H | Pyrimidine Ring N | Forms homodimers or links molecules into chains. | mdpi.comresearchgate.net |

Lack of Specific Research Data on the Metal Ion Coordination of this compound

Extensive searches of scientific literature and chemical databases have revealed a significant gap in the documented research concerning the specific chemical compound this compound and its interactions with metal ions. To date, there are no publicly available research articles, crystallographic data, or detailed studies focusing on the synthesis, structure, or coordination chemistry of its metal complexes.

This absence of specific data prevents the creation of a detailed and scientifically accurate article on the metal ion coordination chemistry of this compound as initially requested. The fundamental information required to populate sections on coordination modes, structural analysis, and transformation mechanisms for this particular compound is not present in the current body of scientific literature.

However, it is possible to provide a more general overview of the coordination chemistry of closely related ligand structures that also feature both aminopyrimidine or aminopyridine rings and carboxylate functional groups. Research on these analogous compounds can offer valuable insights into the potential coordination behavior of this compound.

If you are interested, a general article on the "Metal Ion Coordination Chemistry of Ligands Combining Aminopyrimidine/Aminopyridine and Carboxylate Moieties" can be generated. This article would draw upon existing research on similar molecules to discuss:

Potential Coordination Modes: How the nitrogen atoms of the pyrimidine ring, the amino group, and the oxygen atoms of the carboxylate group can bind to metal centers.

Formation of Metal-Organic Frameworks (MOFs): The role of such ligands in the construction of one-, two-, and three-dimensional coordination polymers.

Structural Features: Common coordination numbers, geometries, and the influence of the ligand structure on the final architecture of the metal complex.

Illustrative Examples: Data and structures from published research on analogous ligands to provide concrete examples of their coordination chemistry.

This broader approach would provide a scientifically grounded article relevant to your area of interest, despite the lack of specific data for "this compound." Please indicate if you would like to proceed with this alternative topic.

Derivatization and Structural Modifications of 2 2 Aminopyrimidin 5 Yl Acetic Acid Analogues

Synthesis of Substituted 2-(2-Aminopyrimidin-5-yl)acetic Acid Derivatives

The synthesis of derivatives of this compound can be systematically approached by modifying three key regions of the molecule: the pyrimidine (B1678525) ring, the amino group, and the acetic acid side chain.

Modifications at the Amino Group

The exocyclic amino group at the C2 position is a key site for derivatization. Standard reactions for primary amines can be employed to introduce a variety of functional groups. For example, acylation of the amino group can be readily achieved. Treatment of 2-aminopyrimidines with acetic anhydride (B1165640) can yield the corresponding 2-acetamidopyrimidine derivatives. researchgate.net This reaction converts the primary amine into a secondary amide, altering its electronic properties and hydrogen bonding capabilities.

Furthermore, the amino group can be used as a nucleophile to form Schiff bases. Condensation of 2-phenylimidazo[1,2-a]pyrimidin-3-amine (B1317505) with various substituted aldehydes in ethanol, catalyzed by acetic acid, yields the corresponding Schiff base derivatives. nih.gov This demonstrates a versatile method for attaching a wide range of aromatic and heterocyclic moieties to the amino group via an imine linkage. nih.gov

Other modifications include derivatization with succinimide (B58015) activated side chains, which can be introduced at internal amino groups of modified RNA containing 2'-amino-pyrimidine units. nih.gov This approach highlights the potential for attaching complex functional groups to the amino moiety. nih.gov

Functionalization of the Acetic Acid Side Chain

The carboxylic acid group of the acetic acid side chain is a versatile handle for further chemical modifications. Standard organic chemistry transformations can be applied to generate a variety of functional derivatives.

Esterification: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents.

Amidation: Reaction of the carboxylic acid with a primary or secondary amine, typically in the presence of a peptide coupling agent (such as DCC, EDC, or HATU), can produce a wide range of amide derivatives. This allows for the conjugation of the core molecule to amino acids, peptides, or other amine-containing structures. rsc.org

Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This alcohol can then be further functionalized, for instance, through esterification or etherification.

These functionalizations are fundamental in medicinal chemistry for modulating properties such as solubility, cell permeability, and metabolic stability.

Heterocyclic Ring Annulation onto the Pyrimidine Core

The 2-aminopyrimidine (B69317) scaffold is a valuable precursor for the synthesis of fused bicyclic heterocyclic systems, which are prevalent in many biologically active compounds. nih.gov This process, known as ring annulation, involves building a new ring onto the existing pyrimidine core.

A prominent example is the synthesis of imidazo[1,2-a]pyrimidines. This can be achieved through the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-haloketone. nih.gov More contemporary methods include the reaction of 2-aminopyrimidine with aryl ketones under green conditions, catalyzed by gold nanoparticles, to produce 2-arylsubstituted imidazo[1,2-a]pyrimidines. mdpi.com Another route involves the condensation of 2-aminopyrimidine with 2-bromoacetophenone (B140003) to form the imidazo[1,2-a]pyrimidine (B1208166) core, which can then be further functionalized. nih.govresearchgate.net

Another important fused system is the 1,2,4-triazolo[1,5-a]pyrimidine scaffold. nih.govnih.gov A common synthetic strategy for this heterocycle is the cyclocondensation of 3-amino-1,2,4-triazole with 1,3-dicarbonyl compounds or their synthetic equivalents. nih.gov This method constructs the pyrimidine ring onto the aminotriazole. Alternatively, annulation can occur by reacting substituted 1,2,4-triazoles with aromatic aldehydes and acetoacetic esters in multicomponent reactions. researchgate.net

The table below summarizes key annulation reactions starting from 2-aminopyrimidines or related precursors.

| Fused Heterocycle | General Reaction | Reagents | Reference |

| Imidazo[1,2-a]pyrimidine | Condensation | 2-Aminopyrimidine, α-Haloketone | nih.gov |

| Imidazo[1,2-a]pyrimidine | Condensation | 2-Aminopyrimidine, Aryl Ketone | mdpi.com |

| Imidazo[1,2-a]pyrimidine | Condensation | 2-Aminopyrimidine, 2-Bromoacetophenone | nih.govresearchgate.net |

| 1,2,4-Triazolo[1,5-a]pyrimidine | Cyclocondensation | 3-Amino-1,2,4-triazole, 1,3-Dicarbonyl compound | nih.gov |

Synthesis of Conjugates and Polymeric Forms

The functional groups present in this compound and its derivatives, namely the amino group and the carboxylic acid, serve as excellent anchor points for the synthesis of molecular conjugates. These conjugates can link the pyrimidine core to other chemical entities like lipids, peptides, or fluorescent tags to modify its biological distribution or to act as molecular probes.

For example, the carboxylic acid side chain can be coupled to the amino group of amino acids or peptides using standard peptide synthesis protocols. rsc.org Similarly, the amino group on the pyrimidine ring can be acylated with fatty acids to create lipid conjugates, a strategy used to enhance the properties of related compounds. These modifications are crucial for altering the pharmacokinetic and pharmacodynamic profiles of the parent molecule.

While the synthesis of discrete molecular conjugates is well-established, the formation of polymeric structures based on this specific monomer is less commonly documented in the available literature. However, the bifunctional nature of the molecule (containing both an amine and a carboxylic acid) theoretically allows for its incorporation into polyamide or polyester (B1180765) backbones through polycondensation reactions, though this application remains largely exploratory.

Advanced Spectroscopic and Structural Elucidation of 2 2 Aminopyrimidin 5 Yl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise connectivity and spatial arrangement of atoms in a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the molecular framework of 2-(2-Aminopyrimidin-5-yl)acetic acid.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electronic effects of the pyrimidine (B1678525) ring and the attached functional groups.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene bridge between the pyrimidine ring and the carboxylic acid group will appear as a singlet, as there are no adjacent protons to cause splitting. This signal is anticipated in the range of δ 3.5-3.8 ppm .

Amino Protons (-NH₂): The two protons of the primary amine group at the C-2 position will typically appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature, but is generally expected between δ 5.0-6.5 ppm . semanticscholar.org

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is highly deshielded and often appears as a very broad singlet far downfield, typically δ 10.0-12.0 ppm or even broader, sometimes becoming indistinguishable from the baseline.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrimidine H-4, H-6 | 8.0 - 8.5 | Singlet (s) | 2H |

| Methylene -CH₂- | 3.5 - 3.8 | Singlet (s) | 2H |

| Amino -NH₂ | 5.0 - 6.5 | Broad Singlet (br s) | 2H |

| Carboxyl -COOH | 10.0 - 12.0 | Broad Singlet (br s) | 1H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

Pyrimidine Carbons: The carbon atoms of the pyrimidine ring are expected to resonate in the aromatic region.

C-2: This carbon, bonded to three nitrogen atoms (two ring nitrogens and one exocyclic amino nitrogen), will be significantly deshielded, appearing around δ 160-165 ppm .

C-4 and C-6: These equivalent carbons, adjacent to ring nitrogens, are also deshielded and are predicted to appear in the region of δ 155-160 ppm .

C-5: The carbon atom bearing the acetic acid substituent is expected at a higher field (less deshielded) compared to the other ring carbons, likely around δ 120-125 ppm .

Acetic Acid Carbons:

Carbonyl Carbon (-COO-): The carbonyl carbon of the carboxylic acid is characteristically found far downfield, predicted in the range of δ 170-175 ppm .

Methylene Carbon (-CH₂-): The methylene carbon signal is expected in the aliphatic region, around δ 35-40 ppm .

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-C OO-) | 170 - 175 |

| Pyrimidine C-2 | 160 - 165 |

| Pyrimidine C-4, C-6 | 155 - 160 |

| Pyrimidine C-5 | 120 - 125 |

| Methylene (-C H₂-) | 35 - 40 |

2D NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). For this compound, the spectrum would be simple, with no expected cross-peaks between the singlet signals of the pyrimidine, methylene, and amino protons, confirming their isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would show cross-peaks confirming the following connections:

The pyrimidine proton signal (δ ~8.2 ppm) to the pyrimidine C-4/C-6 carbon signal (δ ~157 ppm).

The methylene proton signal (δ ~3.6 ppm) to the methylene carbon signal (δ ~37 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-3 bonds) between protons and carbons, which is vital for piecing together the molecular structure. Key expected correlations include:

A cross-peak between the methylene protons (H on -CH₂-) and the pyrimidine carbons C-4, C-6, and C-5 .

A strong correlation between the methylene protons and the carbonyl carbon (-COO-).

Correlations between the pyrimidine protons (H-4/H-6) and the pyrimidine carbons C-2 and C-5 .

These combined 2D NMR experiments would provide unequivocal confirmation of the structure of this compound.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.

The spectrum of this compound would be dominated by vibrations from the amino, carboxylic acid, and pyrimidine moieties.

N-H Vibrations: The amino group (-NH₂) will exhibit symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. An N-H bending (scissoring) mode is expected around 1600-1650 cm⁻¹ . semanticscholar.org

O-H and C=O Vibrations: The carboxylic acid group shows a very broad O-H stretching band from 2500-3300 cm⁻¹ , often overlapping with C-H stretches. The carbonyl (C=O) stretch is a strong, sharp absorption typically found around 1700-1730 cm⁻¹ .

C-H Vibrations: Aromatic C-H stretching from the pyrimidine ring appears just above 3000 cm⁻¹ , while aliphatic C-H stretching from the methylene group appears just below 3000 cm⁻¹ .

Pyrimidine Ring Vibrations: The C=C and C=N stretching vibrations of the pyrimidine ring will produce a series of characteristic absorptions in the fingerprint region, typically between 1400-1600 cm⁻¹ .

Interactive Data Table: Predicted IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Amino Group | N-H stretch | 3300 - 3500 | Medium, Sharp (doublet) |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H stretch | 2850 - 2960 | Medium |

| Carbonyl | C=O stretch | 1700 - 1730 | Strong, Sharp |

| Amino Group | N-H bend | 1600 - 1650 | Medium-Strong |

| Pyrimidine Ring | C=C, C=N stretch | 1400 - 1600 | Medium-Strong (multiple bands) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern upon ionization. For this compound (C₆H₇N₃O₂), the calculated molecular weight is approximately 169.14 g/mol .

In an Electron Impact (EI) mass spectrum, the following features would be expected:

Molecular Ion Peak (M⁺•): A distinct peak at m/z = 169 , corresponding to the intact molecule.

Key Fragmentation Pathways:

Loss of the Carboxyl Group: A very common fragmentation for carboxylic acids is the loss of the -COOH radical, leading to a significant peak at m/z = 124 (M - 45).

Decarboxylation: Loss of a neutral CO₂ molecule would result in a fragment at m/z = 125 (M - 44).

Fragmentation of the Pyrimidine Ring: Subsequent fragmentation of the pyrimidine-containing ions would lead to smaller fragments characteristic of the ring structure, such as the loss of HCN. iosrjournals.org

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Identity |

| 169 | [M]⁺• (Molecular Ion) |

| 125 | [M - CO₂]⁺• |

| 124 | [M - COOH]⁺ |

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis) for Electronic Structure Probing

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily involving π-electrons and non-bonding electrons. The aminopyrimidine system constitutes the primary chromophore in this molecule.

π → π Transitions:* The conjugated π-system of the pyrimidine ring will give rise to strong absorption bands. For 2-aminopyrimidine (B69317) derivatives, these typically appear in the range of 230-250 nm and 290-310 nm .

n → π Transitions:* Transitions involving the non-bonding electrons on the nitrogen atoms are also possible but are generally much weaker and may be obscured by the more intense π → π* bands.

The acetic acid substituent is an auxochrome and is expected to have only a minor effect on the absorption maxima (λ_max), possibly causing a slight bathochromic (red) shift compared to unsubstituted 2-aminopyrimidine. The absorption spectrum is also sensitive to pH, as protonation of the amino group or the ring nitrogens, or deprotonation of the carboxylic acid, will alter the electronic structure of the chromophore. nih.gov

Interactive Data Table: Predicted UV-Vis Absorption Maxima

| Electronic Transition | Predicted λ_max (nm) |

| π → π | 230 - 250 |

| π → π | 290 - 310 |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Single-crystal X-ray crystallography stands as an unequivocal technique for the determination of the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical method provides precise information on bond lengths, bond angles, and conformational details of a molecule, as well as insights into the intermolecular interactions that govern the crystal packing. While a specific crystal structure for this compound is not publicly available at present, a comprehensive understanding of its likely solid-state architecture can be extrapolated from the crystallographic studies of its close derivatives.

Analysis of the crystal structures of various 2-aminopyrimidine derivatives reveals consistent and predictable patterns of intermolecular interactions, particularly hydrogen bonding, which are instrumental in the formation of supramolecular assemblies. These studies on related compounds, such as salts of 2,4-diaminopyrimidine (B92962) with dicarboxylic acids and co-crystals of 2-aminopyrimidine with other organic molecules, provide a robust framework for predicting the solid-state behavior of this compound. ibb.waw.pl

A recurrent and highly stable motif observed in the crystal structures of 2-aminopyrimidine derivatives is the formation of homodimers through a pair of N-H···N hydrogen bonds, creating a characteristic R2 2(8) graph set motif. ibb.waw.pl This interaction involves the amino group of one molecule and the pyrimidine ring nitrogen of a neighboring molecule. It is highly probable that this compound would also exhibit this homodimeric association in its crystal lattice.

Furthermore, the presence of the carboxylic acid functional group in this compound introduces additional possibilities for strong hydrogen bonding. Carboxylic acids are well-known to form their own dimeric structures via O-H···O hydrogen bonds. However, in the context of the 2-aminopyrimidine moiety, it is also highly likely that heterodimeric interactions will occur between the carboxylic acid group and the aminopyrimidine ring. These interactions would likely involve hydrogen bonds between the carboxylic acid's hydroxyl group and the pyrimidine nitrogen, as well as between the amino group and the carbonyl oxygen of the carboxylic acid.

In the absence of a determined crystal structure for the title compound, the following table summarizes the crystallographic data for a related 2-aminopyrimidine salt, (FTCA)⁻(2-AP)⁺, which is a salt of furantetracarboxylic acid with 2-aminopyrimidine. rsc.org This data provides a valuable reference for the types of crystallographic parameters and interactions that might be expected for this compound.

| Parameter | (FTCA)⁻(2-AP)⁺ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not specified in abstract |

| b (Å) | Value not specified in abstract |

| c (Å) | Value not specified in abstract |

| α (°) | 90 |

| β (°) | Value not specified in abstract |

| γ (°) | 90 |

| Volume (ų) | Value not specified in abstract |

| Z | Value not specified in abstract |

| Key Hydrogen Bonds | N-H···O, O-H···N |

| Supramolecular Motifs | R2 2(8) heterodimer, R2 2(6) homodimer |

Table 1. Crystallographic Data for (FTCA)⁻(2-AP)⁺. rsc.org

The detailed investigation of the crystal structures of derivatives underscores the importance of the 2-aminopyrimidine moiety as a robust building block for supramolecular chemistry. The predictable hydrogen bonding patterns allow for the rational design of crystalline materials with specific architectures and properties. Future crystallographic studies on this compound itself will be invaluable in confirming these predictions and providing a definitive picture of its solid-state conformation and molecular packing.

Role of 2 2 Aminopyrimidin 5 Yl Acetic Acid As a Versatile Synthetic Building Block

Application in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the 2-aminopyrimidine (B69317) core, combined with the carboxylic acid functionality, makes 2-(2-aminopyrimidin-5-yl)acetic acid a prime candidate for the synthesis of complex heterocyclic structures. The amino group and the nitrogen atoms in the pyrimidine (B1678525) ring can act as nucleophiles, while the acetic acid side chain provides a handle for various cyclization strategies.

The synthesis of fused pyrimidine systems is a significant area of research due to the prevalence of these scaffolds in biologically active molecules. While direct examples of the use of this compound in the formation of fused pyrimidines are not extensively documented in readily available literature, the general reactivity of related aminopyrimidines suggests its potential in this area. For instance, 2-aminopyrimidines are known starting materials for the synthesis of fused heterocycles like imidazopyrimidines, triazolopyrimidines, pyridopyrimidines, and pyrimidopyrimidines nih.gov.

One of the most important fused pyrimidine systems is the pyrrolo[2,3-d]pyrimidine core, which is found in various natural products and synthetic drugs with a wide range of biological activities, including anticancer and antiviral properties nih.govnih.gov. Numerous synthetic methods have been developed for the construction of this scaffold, often through multicomponent reactions involving 6-aminouracils or other aminopyrimidine derivatives nih.govscielo.org.mxnih.gov. The presence of the acetic acid moiety in this compound offers a unique opportunity for intramolecular cyclization reactions to form a fused pyrrolone or other related heterocyclic rings. For example, after conversion of the carboxylic acid to an appropriate ester or amide, the α-carbon of the acetic acid side chain could be functionalized to facilitate cyclization onto the pyrimidine ring.

The following table outlines potential synthetic routes to fused pyrimidines that could conceptually utilize this compound or its derivatives.

| Fused System | Potential Synthetic Strategy | Key Reaction Type |

| Pyrrolo[2,3-d]pyrimidine | Intramolecular condensation of a functionalized derivative of this compound. | Cyclization |

| Thieno[2,3-d]pyrimidine | Reaction with a sulfur-containing reagent followed by cyclization. | Heteroannulation |

| Furo[2,3-d]pyrimidine | Cyclization involving the carboxylic acid and a neighboring functional group. | Intramolecular Cyclization |

Beyond fused pyrimidines, this compound can serve as a scaffold for the construction of a diverse range of chemical structures. The 2-aminopyrimidine moiety itself is considered a novel scaffold for the development of bioactive compounds nih.gov. The acetic acid side chain provides a point of attachment for various other molecular fragments through amide bond formation or other esterification reactions. This allows for the systematic exploration of chemical space around the central pyrimidine core. For example, the carboxylic acid can be coupled with a variety of amines or alcohols to generate libraries of compounds with diverse functionalities.

Participation in Multicomponent Organic Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. Aminopyrimidines are known to be excellent substrates in MCRs for the synthesis of a wide variety of heterocyclic compounds figshare.comnih.govresearchgate.net. While specific examples of MCRs involving this compound are not prominently reported, the reactivity of its functional groups suggests its potential utility in such reactions.

The amino group can participate in reactions such as the Biginelli or Hantzsch-type reactions, while the carboxylic acid could potentially be involved in Ugi or Passerini-type reactions after suitable activation. The methylene (B1212753) group of the acetic acid side chain also offers a site for condensation reactions. A hypothetical MCR involving this compound is presented below.

| MCR Type | Potential Reactants | Potential Product |

| Ugi-type Reaction | This compound, an aldehyde, an amine, and an isocyanide | A complex acyclic peptide-like structure with a pyrimidine side chain |

| Biginelli-type Reaction | A derivative of this compound, an aldehyde, and a β-ketoester | A dihydropyrimidinone derivative |

Utility in the Formation of Advanced Organic Materials Precursors

The application of this compound as a precursor for advanced organic materials is an area with potential for exploration. The pyrimidine core is a nitrogen-rich heterocycle, and such compounds can be of interest in the development of materials with specific electronic or coordination properties. The carboxylic acid functionality allows for the incorporation of this molecule into larger polymeric structures through polymerization reactions. For example, it could be used as a monomer in the synthesis of polyamides or polyesters containing pyrimidine units in the backbone or as pendant groups. Such polymers could exhibit interesting properties for applications in materials science. Additionally, molecularly imprinted polymers have been developed for the selective removal of 2-aminopyridine (B139424), a related compound, suggesting that polymers incorporating this compound could be designed for specific recognition applications nih.gov.

Strategic Intermediate in Organic Synthesis Methodologies

2-Aminopyrimidine derivatives are recognized as key intermediates in the chemical synthesis of biomolecules and pharmaceuticals researchgate.netiaea.org. The subject compound, this compound, is no exception and can serve as a strategic intermediate in multi-step synthetic sequences. Its bifunctional nature allows for selective modification of either the amino group or the carboxylic acid, enabling the stepwise construction of complex target molecules. For instance, the amino group can be protected while the carboxylic acid is elaborated, or vice versa. This orthogonal reactivity is a key feature of a valuable synthetic intermediate. A related compound, 2-(5-methylpyrimidin-2-yl)acetic acid, is utilized as a building block for synthesizing pharmaceuticals, highlighting the utility of this class of compounds in medicinal chemistry evitachem.com.

The following table provides examples of how this compound could be employed as a strategic intermediate.

| Target Molecule Class | Synthetic Strategy | Role of this compound |

| Enzyme Inhibitors | Amide coupling of the carboxylic acid with a specific amine, followed by modification of the 2-amino group. | Core scaffold providing key binding interactions. |

| Receptor Agonists/Antagonists | Esterification of the carboxylic acid and subsequent reaction at the 2-amino position to build a pharmacophore. | Central building block for structure-activity relationship studies. |

| Bio-conjugates | The carboxylic acid can be activated to link the molecule to a biomolecule such as a peptide or a sugar. | Linker and core structure for bioconjugation. |

Future Perspectives and Emerging Research Directions in 2 2 Aminopyrimidin 5 Yl Acetic Acid Chemistry

Development of Novel and Efficient Synthetic Routes

While established methods for the synthesis of substituted pyrimidines exist, the future lies in developing more efficient, sustainable, and versatile routes to 2-(2-Aminopyrimidin-5-yl)acetic acid and its analogues. rsc.org Current research trends point towards microwave-assisted organic synthesis (MAOS) and multicomponent reactions (MCRs) as key areas of development. MAOS offers the potential for dramatically reduced reaction times and improved yields, while MCRs allow for the construction of complex molecular architectures in a single step from simple precursors, enhancing atom economy and reducing waste. rsc.org

Future synthetic strategies will likely focus on:

Greener Solvents and Catalysts: A shift towards benign solvents and the use of heterogeneous or biocatalysts will be crucial for developing environmentally friendly synthetic protocols.

Late-Stage Functionalization: Methods that allow for the modification of the pyrimidine (B1678525) core or the acetic acid side chain at a late stage in the synthesis are highly desirable. This would enable the rapid generation of diverse libraries of analogues for various applications.

Direct C-H Functionalization: Bypassing the need for pre-functionalized starting materials, direct C-H activation and functionalization of the pyrimidine ring represents a powerful and efficient strategy for creating new derivatives.

Exploration of Unconventional Reactivity Patterns

The reactivity of the 2-aminopyrimidine (B69317) nucleus is well-documented, but future research will delve into less conventional reaction pathways. The interplay between the amino group, the pyrimidine ring nitrogens, and the carboxylic acid function can give rise to unique chemical behaviors. A promising area of exploration is the use of this compound in tandem or cascade reactions, where a single set of reagents triggers a sequence of transformations to build complex molecular scaffolds in one pot. colab.ws

For instance, the reaction of 2-aminopyridine (B139424) with barbituric acid derivatives has been shown to yield unexpected condensation products through a process resembling a Mannich-type reaction. scielo.org.mx Similar explorations with this compound could unveil novel reaction pathways and lead to the discovery of new heterocyclic systems. The inherent functionality of the molecule also makes it a candidate for Dimroth rearrangements, which could be exploited to create diverse pyrimidine isomers. colab.ws

Advanced Characterization Techniques for Intricate Structural Features

As more complex derivatives and supramolecular assemblies involving this compound are synthesized, advanced characterization techniques will become indispensable for unambiguous structural elucidation. While standard techniques like 1H and 13C NMR are routine, the focus will shift towards more sophisticated methods to probe intricate 3D structures and intermolecular interactions.

Key techniques for future research include:

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) will be essential for assigning complex proton and carbon signals and determining through-bond and through-space connectivities. researchgate.netresearchgate.netsdsu.eduslideshare.netyoutube.com

Solid-State NMR (ssNMR): For characterizing crystalline materials, polymers, or insoluble derivatives, ssNMR provides invaluable information about the local chemical environment and molecular packing in the solid state. bohrium.com

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional structure of molecules and is crucial for understanding supramolecular interactions and reaction mechanisms. mdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS is vital for confirming the elemental composition of newly synthesized compounds with high accuracy. researchgate.net

| Technique | Abbreviation | Primary Information Obtained | Relevance to this compound Chemistry |

|---|---|---|---|

| Correlation Spectroscopy | COSY | Shows proton-proton (¹H-¹H) spin-spin coupling, identifying adjacent protons. sdsu.eduyoutube.com | Confirms the connectivity of protons within the molecule, including the side chain and any substituents. |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates directly bonded proton-carbon (¹H-¹³C) pairs. researchgate.netsdsu.eduyoutube.com | Assigns specific protons to their directly attached carbon atoms in the pyrimidine ring and acetic acid moiety. |

| Heteronuclear Multiple Bond Correlation | HMBC | Shows correlations between protons and carbons that are separated by two or three bonds. researchgate.netsdsu.eduyoutube.com | Crucial for establishing the overall carbon skeleton and confirming the position of substituents on the pyrimidine ring. |

| Nuclear Overhauser Effect Spectroscopy | NOESY | Identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net | Provides insights into the 3D conformation of the molecule and the stereochemistry of its derivatives. |

| Solid-State Nuclear Magnetic Resonance | ssNMR | Provides structural information on solid, insoluble, or amorphous samples. bohrium.com | Characterizes crystalline forms, polymers, or materials incorporating the target compound where solution NMR is not feasible. |

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow processes is a major trend in modern chemistry. Flow chemistry offers numerous advantages, including enhanced safety, better process control, higher yields, and the potential for straightforward automation and scale-up. The synthesis of heterocyclic compounds, including aminopyrimidines, is particularly amenable to this technology.

Future research will focus on developing robust, multi-step flow syntheses for this compound and its derivatives. This could involve "catch-react-release" methodologies where intermediates are captured on a solid support within the flow reactor, reacted, and then released, simplifying purification. The integration of in-line analytical techniques will allow for real-time reaction monitoring and optimization, accelerating the discovery of new compounds and processes. Automated synthesis platforms will enable high-throughput screening of reaction conditions and the rapid production of compound libraries.

Computational Chemistry in Predictive Design and Mechanism Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting molecular properties and elucidating reaction mechanisms. In the context of this compound, computational studies will play a pivotal role in several areas:

Predicting Reactivity: DFT calculations can be used to determine electron densities, molecular orbital energies (HOMO-LUMO), and electrostatic potentials, which helps in predicting the most likely sites for electrophilic or nucleophilic attack and understanding the molecule's reactivity.

Mechanism Elucidation: By modeling transition states and reaction intermediates, computational chemistry can provide detailed insights into reaction mechanisms, helping to explain experimental observations and guide the design of more efficient synthetic routes.

Designing Novel Compounds: In silico screening and property prediction can guide the rational design of new derivatives of this compound with specific desired properties, such as catalytic activity or binding affinity to a biological target.

Spectroscopic Analysis: Theoretical calculations of NMR chemical shifts and other spectroscopic parameters can aid in the interpretation of experimental data and confirm the structures of newly synthesized compounds. rsc.org

| Computational Method | Application | Predicted/Calculated Properties |

|---|---|---|

| Density Functional Theory (DFT) | Predicting Reactivity and Molecular Properties | HOMO/LUMO energies, Mulliken charges, Molecular Electrostatic Potential (MEP), bond lengths, and angles. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Simulating Electronic Spectra | UV-Vis absorption spectra, electronic transitions (e.g., π→π*). |

| Molecular Docking | Predicting Binding Interactions | Binding affinity, orientation within a receptor active site, and key intermolecular interactions. mdpi.com |

| ADMET Prediction | In Silico Pharmacokinetics | Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. ijper.org |

Potential for New Synthetic Applications in Chemical Sciences

Beyond its potential role in medicinal chemistry, the unique structure of this compound opens up avenues for new applications in other areas of chemical science. The presence of multiple hydrogen bond donors and acceptors, along with the carboxylic acid group, makes it an excellent building block for supramolecular chemistry and crystal engineering. yu.edu.jo

Emerging research directions could include:

Ligands for Metal-Organic Frameworks (MOFs): The carboxylate group and the nitrogen atoms of the pyrimidine ring can coordinate to metal ions, making this molecule a potential organic linker for the construction of novel MOFs with interesting porous structures and catalytic or gas-adsorption properties. mdpi.comnih.gov

Building Blocks for Supramolecular Assemblies: Through hydrogen bonding and π-stacking interactions, this compound can self-assemble into well-defined supramolecular structures such as gels, liquid crystals, or molecular capsules.

Organocatalysis: The basic amino group and the acidic carboxylic acid group could potentially act in concert to catalyze certain organic reactions, an area that remains largely unexplored.

Materials Science: Incorporation of this molecule into polymer backbones could lead to new functional materials with tailored electronic, optical, or thermal properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.